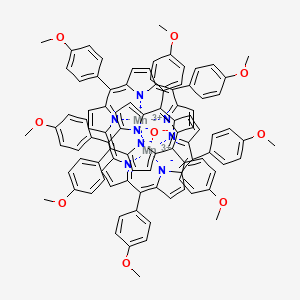
Dodecylamine Hydroiodide
Overview
Description
Dodecylamine Hydroiodide is a useful research compound. Its molecular formula is C12H28IN and its molecular weight is 313.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Dodecylamine Hydroiodide primarily targets bacterial spores, particularly those of the Firmicute species . These spores are dormant, highly resistant forms of bacteria that can survive in harsh conditions and can cause various diseases when they germinate.
Mode of Action
The compound interacts with these bacterial spores and causes rapid killing .
Biochemical Pathways
The compound’s action results in the loss of the inner membrane’s function as a permeability barrier in the bacterial spores . This disruption likely affects various biochemical processes within the spores.
Result of Action
The action of this compound results in the death of bacterial spores . Some of the killed spores subsequently germinate, indicating that the compound’s action truly kills the spores . The compound also makes spores more sensitive to killing by subsequent heat treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under inert gas to avoid moisture
Biochemical Analysis
Biochemical Properties
Dodecylamine Hydroiodide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, leading to the formation of insoluble metal halides . These complexes can further react with water or acid, resulting in the release of hydrogen ions and the production of peroxide-type compounds . This compound interacts with enzymes such as amine oxidases, which catalyze the oxidation of amines to aldehydes, ammonia, and hydrogen peroxide. This interaction is crucial for various metabolic processes and cellular functions.
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and electrostatic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is hygroscopic and should be stored under inert gas to prevent moisture absorption and degradation . Over time, this compound may undergo hydrolysis, leading to the formation of dodecylamine and hydroiodic acid. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions by modulating enzyme activity and gene expression. At high doses, this compound can exhibit toxic effects, including cell membrane disruption and oxidative stress . Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while higher doses lead to adverse effects such as cell death and tissue damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amine metabolism. It interacts with enzymes such as amine oxidases, which catalyze the oxidation of amines to aldehydes, ammonia, and hydrogen peroxide . This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and utilization. The presence of this compound can lead to changes in the concentration of metabolites such as ATP, NADH, and other cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function. For example, its interaction with membrane-bound receptors and ion channels can modulate cellular signaling pathways and ion homeostasis.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and lysosomes, through post-translational modifications and targeting signals . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes. For instance, its presence in the mitochondria can affect energy production and oxidative stress responses.
Properties
IUPAC Name |
dodecan-1-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.HI/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWSKGXEHZHFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34099-97-3 | |
| Record name | Dodecylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dodecylamine hydroiodide (DAHI) interact with methylamine lead halide perovskite and what are the downstream effects on the perovskite material?
A1: DAHI interacts with the surface of the methylamine lead halide perovskite through a spin-coating process. [] This process creates a thin hydrophobic layer of DAHI on the perovskite surface, effectively changing its properties from hydrophilic to hydrophobic. This surface modification has several downstream effects:
- Reduced Surface Defects: DAHI significantly enhances the fluorescence intensity and prolongs the fluorescence lifetime of the perovskite film. This suggests a reduction in surface defects, which typically act as traps for charge carriers. []
- Improved Charge Collection: The hydrophobic DAHI layer improves the compatibility between the perovskite and the hole transfer layer (HTL) in a solar cell device. This leads to more efficient hole collection from the perovskite layer by the HTL, contributing to improved device performance. []
- Enhanced Humidity Stability: The DAHI layer acts as a barrier against moisture, significantly improving the humidity stability of the perovskite film, a critical factor for real-world applications of perovskite solar cells. []
Q2: Are there alternative aliphatic amine hydroiodides that could be used for this application?
A2: The research suggests that the use of aliphatic amine hydroiodides for perovskite surface modification is a promising avenue for further exploration. [] While the study focuses specifically on DAHI, it highlights the potential for utilizing other aliphatic amines with various functional groups. By modifying the structure of the aliphatic amine, researchers could potentially fine-tune the properties of the resulting perovskite film to further optimize its performance in solar cell applications. Future research could explore the structure-activity relationship of different aliphatic amine hydroiodides and their impact on perovskite properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[N-[6-[2-(4,5-dicyano-1-methyl-1H-imidazol-2-yl-N3)diazenyl-N1]-1,2,3,4-tetrahydro-1-methyl-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-n]nickel](/img/structure/B1496947.png)
![4-[(E)-2-[4-[3,5-Bis[4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tetrafluoroborate](/img/structure/B1496953.png)
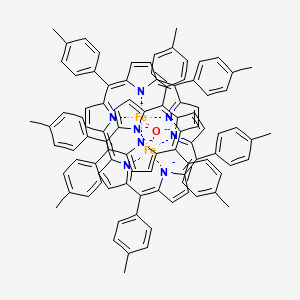
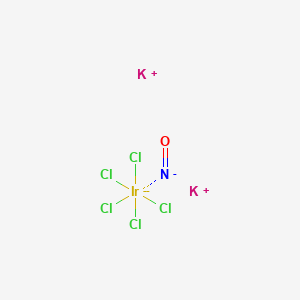
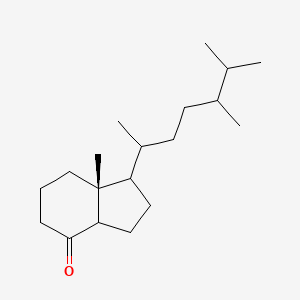
![1H-Indol-4-ol,2-[2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3-methoxy-2H-pyrrol-5-yl]-](/img/structure/B1496961.png)
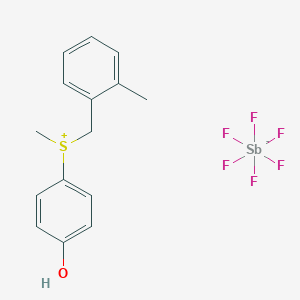
![(S)-7'-[Bis[3,5-bis(tert-butyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-methanamine](/img/structure/B1496967.png)
![2-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B1496968.png)
![methyl 4-[(10S,13R)-3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1496974.png)
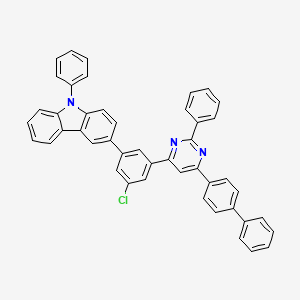
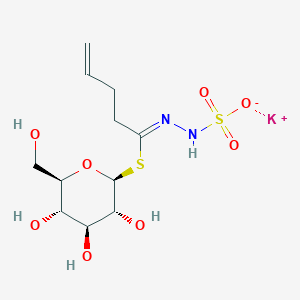
![4,6-Bis(3'-(2-ethylhexyl)thien-2'-yl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B1496979.png)
